(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid
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Overview
Description
(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C18H15NO3. It is characterized by its conjugated diene structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Phenylacetylene with Pyruvic Acid: One method involves the reaction of phenylacetylene with pyruvic acid in methanol solution.
Reaction of Phenylacetylene with Carbon Dioxide: Another method involves the reaction of phenylacetylene with carbon dioxide, followed by acid hydrolysis.
Industrial Production Methods
Industrial production methods for (2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the product is purified using standard techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Oxidized derivatives with various functional groups
Reduction: Reduced derivatives with hydrogenated bonds
Substitution: Substituted aromatic compounds with different functional groups
Scientific Research Applications
(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The conjugated diene structure allows for electron delocalization, which can enhance its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2,4-pentadienoic acid: This compound shares a similar structure but lacks the benzoylamino group.
4-Chloro-α-cyanocinnamic acid: This compound has a similar conjugated diene structure but contains different substituents.
Uniqueness
(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(15-11-5-2-6-12-15)19-16(18(21)22)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,19,20)(H,21,22)/b10-7+,16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZRCYDKYRZQE-SBFJKYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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